Cytochalasin C
Description
Historical Context of Cytochalasin Discovery and Classification
The discovery of cytochalasins dates back to the 1960s when researchers screened fungal filtrates for biological activity on cells. The term "cytochalasin" originates from the Greek words "kytos" (cell) and "chalasis" (relaxation), reflecting their observed effects on cells, such as the inhibition of cytokinesis and changes in cell morphology. mdpi.comsigmaaldrich.com
Initial Isolation and Characterization of Cytochalasins
The first cytochalasins, Cytochalasin A and Cytochalasin B, were described in 1966, isolated from Phoma strain S 298 and Helminthosporium dematioideum, respectively. psu.edu Cytochalasin B was also isolated from Drechslera dematioidea. citeab.comottokemi.com Subsequently, Cytochalasin C and Cytochalasin D were identified as isomeric metabolites produced by Metarrhizium anisopliae. sigmaaldrich.comfermentek.com The initial characterization of these compounds focused on their observed cytostatic action on cells in vitro, leading to further studies on their cytotoxic effects against various cancer cell lines. psu.edu
Nomenclature and Structural Diversity within the Cytochalasan Family
Initially, cytochalasans were sometimes named based on their biological source (e.g., phomins from Phoma species) or their biological activity. psu.edu However, a systematic nomenclature based on the generic name "cytochalasan" was proposed in 1973. psu.edu
Cytochalasans are structurally characterized by a tricyclic core structure consisting of a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring. psu.eduresearchgate.net This macrocyclic ring can vary in size, typically ranging from 11 to 14 atoms, and can be a carbocycle, a lactone, or a cyclic carbonate. sigmaaldrich.compsu.edu The structural diversity within the cytochalasan family is further increased by variations in the size and substitution pattern of the macrocycle, as well as modifications to the bicyclic lactam (isoindolone) system. psu.edu Over 80 different cytochalasans have been isolated from various fungal genera, including Aspergillus, Phomopsis, Rosellinia, Zygosporium, and Helminthosporium. researchgate.netnih.gov
Significance of this compound within the Cytochalasin Family
This compound, along with Cytochalasin D, is noted as an isomeric metabolite of Metarrhizium anisopliae. sigmaaldrich.comtandfonline.com While many cytochalasins share the common property of disrupting the actin cytoskeleton, individual members can exhibit distinct activities and potencies. acs.org The specific structural features of this compound contribute to its unique properties and interactions within biological systems, making it a valuable subject of research. ontosight.ai
Overview of Major Research Trajectories for this compound
Research involving this compound primarily focuses on its impact on cellular processes, particularly those mediated by the actin cytoskeleton. Key research trajectories include:
Actin Dynamics Studies: this compound is widely used as a tool to study actin polymerization and microfilament assembly due to its inhibitory effects. ontosight.aiselleckchem.com This includes investigating its binding to actin and the resulting disruption of cellular structures dependent on actin, such as the contractile ring during cytokinesis. psu.edufermentek.com
Cell Morphology and Motility: The ability of this compound to alter the actin cytoskeleton leads to pronounced changes in cell morphology and inhibits cell motility. bioaustralis.commdpi.com Research explores how these changes impact various cellular functions.
Cell Division: A well-known effect of cytochalasins, including this compound, is the inhibition of cytokinesis, often resulting in the formation of multinucleated cells. psu.edubioaustralis.com This property is utilized in cell biology research.
Potential Therapeutic Applications (Research Phase): Like other cytochalasins, this compound has been investigated for potential applications, including in cancer research, due to its cytotoxic properties and ability to interfere with cell division and migration. psu.edufermentek.comstemcell.com Research explores its effects on cancer cell behavior and potential as a chemotherapeutic agent, without focusing on clinical dosage or safety profiles. mdpi.com
These research areas highlight the importance of this compound as a probe for understanding fundamental cellular processes and its potential as a lead compound in the exploration of new biological tools and agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H37NO6 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9+,15-14+/t17-,22-,23-,24+,25-,26+,29+,30+/m0/s1 |
InChI Key |
NAIODHJWOHMDJX-FLMVKAFASA-N |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Synonyms |
cytochalasin C |
Origin of Product |
United States |
Natural Production and Biosynthetic Pathways of Cytochalasin C
Fungal and Microbial Sources of Cytochalasin C
The natural production of this compound is attributed to a variety of fungal species. These microorganisms synthesize the compound as a secondary metabolite, which is not essential for their primary growth but may play a role in ecological interactions.
This compound has been isolated from several fungal genera. Species of Aspergillus are noted producers of this mycotoxin. lktlabs.com It has also been identified as a metabolite of the entomopathogenic fungus Metarrhizium anisopliae. nih.gov Additionally, a strain identified as Geniculosporium sp. MST-FP1762 has been reported to produce this compound. uniscience.co.kr Fungi that produce cytochalasans are widespread and can be isolated from various environments, including as endophytes within plants. nih.gov
| Genus | Species/Strain | Reference |
|---|---|---|
| Aspergillus | sp. | lktlabs.com |
| Metarrhizium | anisopliae | nih.gov |
| Geniculosporium | sp. MST-FP1762 | uniscience.co.kr |
The isolation of this compound from its natural fungal sources typically involves a multi-step process beginning with cultivation of the producer organism, followed by extraction and chromatographic purification.
The fungus is first grown on a suitable culture medium, such as a solid rice medium, to encourage the production of secondary metabolites. mdpi.com After an incubation period, which can extend for several weeks, the fungal culture is harvested. nih.gov The extraction process commonly employs organic solvents like ethyl acetate (B1210297) to separate the crude mixture of metabolites from the fungal biomass and culture medium. mdpi.com
Following extraction, the solvent is evaporated to yield a crude extract. This extract is then subjected to various chromatographic techniques to isolate the target compound. A common approach involves initial fractionation using column chromatography with a stationary phase like silica (B1680970) gel. mdpi.com Further purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC), which allows for the separation of closely related compounds to yield pure this compound. nih.gov
Genetic and Enzymatic Basis of this compound Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by a dedicated gene cluster within the fungal genome. Central to this pathway is a large, multifunctional enzyme that assembles the core structure of the molecule from simpler metabolic precursors.
The structural backbone of this compound is a hybrid of a polyketide and an amino acid, a hallmark of compounds synthesized by Polyketide Synthase-Non-ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzymes. researchgate.netresearchgate.net These megasynthases are modular enzymes that combine the catalytic machinery for both polyketide and non-ribosomal peptide assembly into a single protein or a complex. researchgate.net
Research on the biosynthesis of structurally similar compounds, such as cytochalasins E and K in Aspergillus clavatus, has led to the identification of the ccs gene cluster. nih.gov This cluster contains a central PKS-NRPS gene, ccsA, which is essential for cytochalasan production. Homologous gene clusters have been found in other cytochalasan-producing fungi, including the this compound and D producer Metarrhizium anisopliae, indicating a conserved biosynthetic mechanism. nih.gov The PKS portion of the enzyme is responsible for constructing the polyketide chain, while the NRPS module specifically incorporates an amino acid, which for this compound is phenylalanine. nih.govresearchgate.net
| Gene (Homolog) | Enzyme Type | Function in Cytochalasan Biosynthesis | Reference |
|---|---|---|---|
| ccsA | PKS-NRPS | Core enzyme responsible for assembling the polyketide-amino acid backbone. | nih.gov |
| ccsR | Transcriptional Regulator | Regulates the expression of the biosynthetic gene cluster. | nih.gov |
The biosynthesis of this compound begins with the selection and activation of its fundamental building blocks by the PKS-NRPS enzyme. The polyketide portion of this compound is derived from an octaketide chain, assembled from acetyl-CoA and malonyl-CoA units. nih.gov The NRPS component of the hybrid synthase specifically recognizes, activates, and incorporates the amino acid L-phenylalanine. nih.govnih.gov
Once the initial polyketide-amino acid hybrid is formed, it is released from the PKS-NRPS enzyme and undergoes a series of post-synthesis modifications, known as tailoring steps. These reactions are catalyzed by other enzymes encoded within the gene cluster, such as P450 monooxygenases and other oxidoreductases. nih.gov These tailoring enzymes are responsible for creating the final, complex structure of this compound, including the formation of the characteristic macrocyclic ring and the introduction of various functional groups through hydroxylation and other oxidative reactions. researchgate.net The sequence of these tailoring reactions determines the final structure of the specific cytochalasan produced.
Regulation of this compound Production in Producer Organisms
The production of secondary metabolites like this compound in fungi is a tightly regulated process, often triggered by specific environmental cues or developmental stages. The expression of the biosynthetic genes is controlled by regulatory elements, including pathway-specific transcription factors.
Studies on the homologous ccs gene cluster in Aspergillus clavatus have identified a gene, ccsR, that encodes a putative fungal transcriptional factor of the Zn(II)2Cys6 type. nih.gov These types of regulators are known to control the expression of secondary metabolite gene clusters in a pathway-specific manner. Experiments have shown that overexpression of ccsR leads to a significant increase in the production of cytochalasins. nih.gov This indicates that CcsR is a positive regulator for the cytochalasan biosynthetic pathway. The regulation of these gene clusters allows the fungus to control the production of cytochalasans, potentially in response to nutrient availability or competition with other microorganisms. nih.gov
Elucidation of Molecular and Cellular Mechanisms of Action of Cytochalasin C
Primary Interaction with Actin Cytoskeleton Dynamics
Cytochalasins are well-established tools for studying actin-based cellular processes due to their ability to bind to actin filaments and modulate their polymerization and elongation. wikipedia.orgsemanticscholar.org
Cytochalasins are known to bind to the fast-growing, or barbed, ends of actin filaments. wikipedia.orgsemanticscholar.org This binding effectively "caps" the barbed end, blocking the addition and dissociation of actin monomers at this site. wikipedia.orgsemanticscholar.org The stoichiometry of binding is approximately one cytochalasin molecule per actin filament. semanticscholar.orgkit.edu While the primary mechanism involves barbed end capping, some studies suggest that cytochalasins may also interact with actin monomers, potentially inducing dimerization of ATP-actin monomers. semanticscholar.orgkit.edu The binding of cytochalasin to the barbed end inhibits filament elongation. nih.gov
Cytochalasins can influence the activity of actin-binding proteins (ABPs) that regulate actin dynamics. Functionally, cytochalasins resemble capping proteins, which also block actin filament ends and affect polymerization. semanticscholar.org Some research indicates that cytochalasin D (another cytochalasin) can inhibit the interaction between actin and cofilin, an ABP that promotes actin filament depolymerization and severing. researchgate.net Capping proteins, such as CapZ, regulate filament length by binding to filament ends, and cytochalasins' action at the barbed end can be considered in the context of these endogenous capping mechanisms. nus.edu.sgmdpi.com
Cytochalasin C and other cytochalasins significantly impact organized actin structures like stress fibers and the cortical actin network. fermentek.comwikipedia.orgsemanticscholar.orgplos.orgspandidos-publications.commdpi.comresearchgate.net Treatment with cytochalasins leads to the disorganization or disappearance of stress fibers and the cortical actin network. plos.orgspringermedizin.despandidos-publications.comresearchgate.net For example, cytochalasin B treatment in myoblasts and fibroblasts resulted in the loss of cortical actin and stress fiber-like structures. plos.org High concentrations of cytochalasin B can cause stress fibers to disappear, while lower concentrations may leave them largely intact but remove lamellipodia. nih.govresearchgate.net The disruption of stress fibers by cytochalasin D has been shown to dissolve associated cytosolic pockets, indicating the importance of stress fiber integrity for membrane contouring. molbiolcell.org Cytochalasin treatment can also induce the rapid shortening or fragmentation of existing stress fibers. researchgate.net
Influence on Cell Morphology and Adhesion
The disruption of the actin cytoskeleton by this compound leads to pronounced changes in cell morphology and can affect cell adhesion. wikipedia.orgsemanticscholar.orgplos.orgspandidos-publications.commdpi.comresearchgate.netmycocentral.euresearchgate.net
A well-documented effect of cytochalasin treatment is the alteration of cell shape. wikipedia.orgsemanticscholar.orgmdpi.comresearchgate.net Cells treated with cytochalasins often undergo changes such as rounding up, shrinking, or developing an arborized or stellate morphology, depending on the concentration and cell type. semanticscholar.orgplos.orgspandidos-publications.commdpi.commdpi.com For instance, human Wharton's jelly mesenchymal stem cells treated with cytochalasin B showed dose-dependent morphological changes, becoming enlarged and spread at lower concentrations (1 µM) and more rounded at higher concentrations (3 µM). mdpi.com The ability of cytochalasins to change cell spreading area and morphology has been observed in various cell types. nih.govbiologists.com The loss of fibroblast-like shape and reduction in cell spreading are common outcomes of cytochalasin treatment due to their impact on the actin cytoskeleton. nih.gov
Table: Effects of Cytochalasin B on Cell Morphology (Example Data)
| Cell Type | Cytochalasin B Concentration | Observed Morphological Change | Source |
| Myoblasts | 30 min treatment | Rounded up, loss of cortical actin | plos.org |
| Fibroblasts | 30 min treatment | Rounded up, dispersed stress fibers | plos.org |
| Fibroblasts | 72 hrs treatment | Giant multinucleated-finger shaped | plos.org |
| Myoblasts | 72 hrs treatment | Multinucleated globular-shaped | plos.org |
| hWJ-MSCs | 1 µM, 24h | Enlarged shape, spreading | mdpi.com |
| hWJ-MSCs | 3 µM, 24h | More rounded, loss of fibroblast shape | mdpi.com |
| HeLa cells | Gradual treatment | Shrank, rounded up, detached | spandidos-publications.com |
Table: Effects of Cytochalasin D on Actin Structures (Example Data)
| Structure Affected | Concentration Range (µM) | Observed Effect | Source |
| Membrane ruffling | 0.2 | Prevented | wikipedia.org |
| Treadmilling | 0.2 | Disrupted | wikipedia.org |
| Stress fibers | 2-20 | Removed | wikipedia.org |
| Stress fibers | 4 | Disappearance | springermedizin.de |
| Actin-dense cytocortex | 4 | Disappearance | springermedizin.de |
| Ventral stress fibers | 15 min treatment | Dissolved, associated cytosolic pocket dissolved | molbiolcell.org |
Disruption of Focal Adhesions and Cell-Substrate Interactions
Focal adhesions are critical structures that link the intracellular actin cytoskeleton to the extracellular matrix, playing a vital role in cell adhesion, migration, and mechanosensing. Cytochalasins, by disrupting the actin cytoskeleton, can affect the formation and stability of focal adhesions. While some studies on other cytochalasins like Cytochalasin D have shown a decrease in focal adhesion protein expression and disruption of focal adhesions, the specific effects of this compound on these structures are consistent with the general mechanism of actin disruption. atsjournals.orgresearchgate.net The binding of cytochalasins to actin filament barbed ends can lead to the reorganization of actin from an isotropic network into focal accumulations, potentially impacting the connection between transmembrane adhesion proteins (integrins) and the actin bundles associated with focal adhesions. nih.gov
Perturbations of Cellular Processes Mediated by the Cytoskeleton
The actin cytoskeleton is integral to a wide range of cellular activities. Disruption of this network by this compound leads to significant perturbations in these processes. nih.govbioaustralis.comwikipedia.orgsemanticscholar.orgwikipedia.orgiiarjournals.orgoup.comspandidos-publications.comrsc.orgplos.orgnih.govselleckchem.comresearchgate.net
Cell Migration and Invasion
Cell migration and invasion are highly dependent on the dynamic assembly and disassembly of actin filaments, which drive processes like lamellipodia formation and focal adhesion turnover. Cytochalasins are known inhibitors of cell movement. wikipedia.orgfermentek.comwikipedia.org By interfering with actin polymerization, this compound can inhibit the formation of structures necessary for cell motility, thereby reducing cell migration and invasion. Studies using other cytochalasins, such as Cytochalasin D, have demonstrated significant inhibition of migration in various cell types. researchgate.net
Cell Division and Cytokinesis
Cytochalasins are well-established inhibitors of cytokinesis, the final stage of cell division where the cytoplasm divides. nih.govwikipedia.orgwikipedia.orgiiarjournals.orgoup.complos.org This inhibition occurs because cytochalasins block the formation of the contractile ring, a structure composed of actin filaments and myosin that is essential for pinching the cell membrane and dividing the cell into two daughter cells. wikipedia.orgwikipedia.orgmdpi.com While nuclear division (mitosis) may proceed, the failure of cytokinesis leads to the formation of multinucleated cells. iiarjournals.orgplos.orgmdpi.comnih.govmdpi.com this compound's ability to disrupt actin microfilaments is a key factor in its inhibition of cell division. bioaustralis.com
Intracellular Transport and Vesicle Dynamics
Actin filaments also play a role in intracellular transport and the movement of vesicles within the cell, often in conjunction with motor proteins like myosin. Perturbation of the actin cytoskeleton by cytochalasins can therefore affect these processes. iiarjournals.orgoup.commdpi.com While this compound's specific effects on intracellular transport and vesicle dynamics may vary depending on the cell type and the specific transport pathway, the general disruption of the actin network can impede the normal movement of organelles and vesicles. Some cytochalasins have been reported to inhibit membrane transport. semanticscholar.orgoup.com
Interaction with Other Cellular Targets and Signaling Pathways
While the primary target of this compound is actin, some cytochalasins have been shown to interact with other cellular targets or modulate signaling pathways, although the extent and nature of these interactions can vary among different cytochalasins. nih.govatsjournals.orgwikipedia.orgoup.comspandidos-publications.comrsc.orgresearchgate.netmdpi.com It is important to note that while this compound is the focus, research on other cytochalasins provides context for potential broader effects.
Modulation of Apoptotic Pathways (preclinical, non-human trial)
Some cytochalasins have been observed to induce apoptosis (programmed cell death) in various cell types in preclinical studies. nih.govbioaustralis.comwikipedia.orgoup.com This can occur through mechanisms that may be linked to cytoskeletal disruption or involve other signaling pathways. For example, Cytochalasin B has been shown to induce apoptosis through the mitochondrial apoptotic pathway in certain cancer cells. spandidos-publications.com The disruption of the actin cytoskeleton can lead to cellular stress and activate apoptotic cascades. atsjournals.org While research on this compound's direct modulation of apoptotic pathways is less extensive than for some other cytochalasins, its fundamental action on actin suggests a potential to influence cell survival pathways in preclinical settings.
Here is a data table summarizing some of the observed effects of this compound and related cytochalasins based on the search results:
| Cytochalasin Type | Cellular Process Affected | Observed Effect | Reference |
| This compound | Actin Polymerization | Inhibition | nih.govselleckchem.comapexbt.com |
| This compound | Cell Division (Cytokinesis) | Inhibition, leading to multinucleation | bioaustralis.com |
| This compound | Actin Assembly (in vitro) | Acceleration at shorter times, inhibition of steady-state extent | apexbt.com |
| This compound | Nuclear Rodlet Formation | Induction | selleckchem.comsemanticscholar.org |
| Cytochalasin D | Actin Polymerization | Inhibition (more potent than CB) | fermentek.commdpi.commdpi.com |
| Cytochalasin D | Cell Migration | Significant Inhibition in various cell types | researchgate.net |
| Cytochalasin D | Focal Adhesions | Disruption, decreased protein expression | atsjournals.orgresearchgate.net |
| Cytochalasin B | Actin Polymerization | Inhibition | wikipedia.orgwikipedia.orgmdpi.com |
| Cytochalasin B | Cytokinesis | Inhibition, leading to multinucleation | wikipedia.orgmdpi.commdpi.com |
| Cytochalasin B | Apoptosis (HeLa cells) | Induction via mitochondrial pathway | spandidos-publications.com |
| Cytochalasin B | Cell Movement | Inhibition | wikipedia.orgwikipedia.org |
| Cytochalasin B | Glucose Transport | Inhibition (unlike this compound, D, E, H, J) | semanticscholar.orgwikipedia.org |
Influence on Autophagy Mechanisms
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates. While the actin cytoskeleton has been shown to participate in autophagy in mammalian cells, its role in plants appears to be different. tandfonline.com Specifically, branched actin networks are considered crucial for shaping the autophagosomal membrane in mammalian cells, and the cytoskeleton is also suggested to be involved in selective autophagy for the removal of protein aggregates and bacteria. tandfonline.com
Research indicates that some cytochalasins can interfere with autophagy. For instance, Cytochalasin D (CD) and Cytochalasin E (CE) have been shown to induce the upregulation of autophagy-related proteins like LC3-II and SQSTM1/p62 in human lung A549 cells. researchgate.net Furthermore, CD, CE, and Cytochalasin H (CH) were found to inhibit autophagosome turnover, leading to a dysfunctional autophagic process. researchgate.net Cytochalasin E, in particular, has been noted to inhibit autophagosome-lysosome fusion, similar to the known autophagy inhibitor chloroquine. frontiersin.org This suggests that this compound, as a related compound, may also influence autophagy by affecting steps in autophagosome formation or fusion, although specific data for this compound's direct influence on autophagy were not prominently found in the search results, related cytochalasins provide strong indications of a class effect.
Cross-talk with Rho GTPase Signaling
Rho GTPases, such as RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are involved in numerous cellular processes, including cell migration, proliferation, and gene expression. mdpi.com They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state, and their activity is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). mdpi.com
The interplay between cytochalasins and Rho GTPase signaling is evident due to the central role of Rho GTPases in organizing the actin cytoskeleton, the primary target of cytochalasins. mdpi.com Alterations in cytoskeletal architecture induced by cytochalasins can, in turn, affect the activity and localization of Rho GTPases and their effectors. For example, disruption of microtubules has been shown to activate RhoA, leading to the stabilization of actin stress fibers. capes.gov.br Conversely, Rho GTPases are involved in regulating actin dynamics. Rac1 and Cdc42 activation are associated with lamellipodial expansion and filopodia formation, respectively, while RhoA is linked to stress fiber formation. mdpi.com
While direct studies on this compound's specific cross-talk with Rho GTPases were not extensively detailed, research on other cytochalasins, such as Cytochalasin D, highlights this interaction. Cytochalasin D-mediated actin depolymerization is linked to signaling networks involving RhoA GTPase. frontiersin.org The modulation of the actin cytoskeleton by cytochalasins can influence mechanically induced signal transduction pathways that involve Rho GTPases. plos.org The intricate relationship suggests that this compound's effects on cellular processes are likely mediated, at least in part, through complex cross-talk with Rho GTPase signaling pathways.
Effects on Protein Kinase Activities and Signal Transduction
Cytochalasins have been shown to modulate various signal transduction pathways, often in conjunction with their effects on the cytoskeleton. Protein kinases are central components of these pathways, relaying signals that control diverse cellular functions.
Studies have indicated that cytochalasins can influence the activity of protein kinase C (PKC). For instance, Cytochalasin E has been shown to enhance the PKC-dependent process of secretion in platelets. nih.gov This suggests that Cytochalasin E can selectively enhance PKC-mediated events, independent of its effects on filopodal development or aggregation. nih.gov Another study involving Staphylococcus albus-induced protein kinase C translocation in human neutrophils demonstrated that Cytochalasin B could abrogate this translocation, indicating an influence on PKC localization and activity in response to specific stimuli. nih.gov
Furthermore, cytochalasins have been implicated in affecting MAPK family proteins, including ERK1/2, p38, and JNK. tandfonline.com Cytochalasin D, for example, has been observed to dose-dependently reduce the levels of ERK1/2, p38, and JNK in certain cancer cells, suggesting a perturbation of the MAPK signaling pathway. tandfonline.com The activation of p38 MAPK has also been observed in response to Cytochalasin D treatment in melanoma cells, linking cytoskeletal disruption to MAPK signaling. spandidos-publications.com
The effects of cytochalasins on signal transduction extend to influencing intracellular calcium levels and the production of inositol (B14025) phosphates, which are key events in various signaling cascades. aai.org Low concentrations of cytochalasins have been shown to enhance the rise in intracellular Ca2+ and production of IP3 in CD4 cells activated by anti-CD2 or CD3 antibodies. aai.org This highlights their ability to impact early events in signal transduction.
The modulation of protein kinase activities and signal transduction pathways by this compound, likely through its primary effects on the actin cytoskeleton, contributes to its diverse cellular impacts.
Modulation of Gene Regulation
The influence of cytochalasins on cellular processes also extends to the modulation of gene expression. Changes in cytoskeletal organization can act as a signal that is transduced to the nucleus, affecting the activity of transcription factors and ultimately altering gene expression profiles.
Studies have shown that cytochalasin treatment can lead to significant changes in the expression of specific genes. For example, Cytochalasin B treatment has been shown to decrease the gene expression of the cell proliferation marker MKI67 and Cyclin D1 (CCND1), while increasing the expression of p16INK4α and p21, which are involved in cell cycle control. mdpi.com This indicates that cytochalasins can induce cell cycle arrest by modulating the expression of key regulatory genes. mdpi.com
Furthermore, cytochalasins can influence the expression of genes related to differentiation. Cytochalasin B has been reported to increase the expression of osteogenic genes like RUNX2 and OCN in mesenchymal stem cells. nih.gov Conversely, Cytochalasin D has been shown to stimulate adipogenesis and inhibit osteogenesis by regulating the expression of key candidate genes, including those involved in adipogenic differentiation like PPAR-γ and C/EBP-α. nih.govunibo.it
The modulation of gene regulation by cytochalasins is not limited to differentiation and cell cycle control. Alterations in the cytoskeleton induced by cytochalasin D have been shown to increase the expression of connective tissue growth factor (CTGF), suggesting a link between cytoskeletal integrity and the expression of genes involved in tissue remodeling and response to mechanical stress. capes.gov.br The mechanism may involve the ratio of G-actin to F-actin, as a decrease in G-actin (caused by F-actin disassembly) correlated with increased CTGF expression. capes.gov.br
Moreover, cytochalasin treatment has been observed to induce up-regulation of nicotinic acetylcholine (B1216132) receptors (nAChR) in human TE671/RD cells, with Northern blot analysis showing a coordinate increase in the mRNA levels encoding nAChR subunits. nih.gov This suggests a possible transcriptional basis for the observed receptor up-regulation. nih.gov
Preclinical Biological Activities and in Vitro / in Vivo Research Models of Cytochalasin C
Antineoplastic Activities in Cancer Cell Lines (excluding clinical trials)
The primary mechanism behind the antineoplastic activities of cytochalasans is their ability to interact with actin filaments, disrupting crucial cellular processes such as cell division, motility, and maintenance of morphology, which are often dysregulated in cancer cells. researchgate.netrsc.org
Cytochalasin C has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. mdpi.comnih.gov Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Research has identified this compound as a potent inhibitor of proliferation in various cancer models. Studies on compounds isolated from the endophytic fungus Xylaria sp. NC1214 revealed that this compound exhibits strong cytotoxicity. For instance, it displayed an IC50 value of 1.65 µM against the NCI-H460 non-small cell lung cancer cell line. mdpi.comnih.gov Further investigations confirmed this potent activity, with another study reporting a similar IC50 value of 1.51 µM for the same cell line. mdpi.com Its activity extends to other cancer types, including prostate cancer (PC-3M, IC50 of 1.06 µM), central nervous system cancer (SF-268, IC50 of 0.96 µM), and breast cancer (MDA-MB-231, IC50 of 1.72 µM). mdpi.comnih.govnih.gov In a study focusing on gastric cancer, this compound showed a 64% inhibition rate on AGS cells at a concentration of 5 μM. Furthermore, a derivative, 19,20-epoxythis compound, has also been noted for its cytotoxicity against various cancer cell lines, including SK-MEL (melanoma) and BT-549 (breast cancer). encyclopedia.pubmdpi.com
The following table summarizes the in vitro growth inhibitory effects of this compound on several human cancer cell lines.
The disruption of the actin cytoskeleton by cytochalasans can interfere with the process of cytokinesis, the final stage of cell division, leading to cell cycle arrest. researchgate.net While direct studies detailing the specific cell cycle effects of this compound are limited, research on closely related analogues provides insight into its probable mechanism. For example, 19,20-epoxythis compound, a derivative of this compound, was found to induce S-phase arrest in HT-29 human colon cancer cells. acs.org This arrest occurred independently of caspase activation, suggesting it is a primary response to the compound. acs.org Network pharmacology studies also predict that a key mechanism of action for this compound involves the regulation of the cell cycle. mdpi.com This evidence suggests that, like other cytochalasans, this compound likely exerts part of its antiproliferative effect by halting cancer cells at critical checkpoints in the cell division cycle.
In addition to halting proliferation, cytochalasans are known to induce programmed cell death, or apoptosis, in cancer cells. researchgate.net The sustained disruption of the cytoskeleton and cell cycle can trigger internal signaling pathways that lead to cellular self-destruction. This is a crucial mechanism for anticancer agents, as it leads to the elimination of tumor cells.
A critical aspect of cancer progression is metastasis, the process by which cancer cells migrate from the primary tumor to form new tumors in other parts of the body. This process is heavily dependent on the dynamic remodeling of the actin cytoskeleton to facilitate cell movement. researchgate.net By inhibiting actin polymerization, cytochalasans can effectively impede cell motility. researchgate.net Although direct anti-metastatic studies on this compound are not widely reported, its fundamental action as an actin inhibitor strongly implies a potential to interfere with cancer cell migration and invasion.
Angiogenesis, the formation of new blood vessels, is another process vital for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Some cytochalasans have shown potent anti-angiogenic properties. For instance, Cytochalasin E is a known inhibitor of angiogenesis and tumor growth. nih.gov Network pharmacology studies also suggest that anti-angiogenesis is a potential mechanism for this compound's anticancer effects. mdpi.com
Antifungal and Antimicrobial Potentials in Research Settings
The cytochalasan family of fungal metabolites is noted for a broad spectrum of biological activities, which includes antimicrobial effects. rsc.org
While this compound is itself a fungal product, research into its specific activity against other fungal strains is limited in the available literature. General screenings of the cytochalasan class have noted antimicrobial properties. rsc.org However, studies on compounds structurally related to this compound have yielded mixed or negative results. For example, several new cytochalasans isolated from the fungus Metarhizium brunneum were found to be inactive against the phytopathogenic fungi Colletotrichum acutatum, Alternaria brassicicola, and Curvularia lunata. nih.govrsc.org Similarly, another study reported that several alachalasin compounds, a related subgroup, showed no significant antifungal activity against Candida albicans or Aspergillus fumigatus. researchgate.net Therefore, while the broader class of cytochalasans is associated with antimicrobial potential, specific and potent antifungal activity for this compound itself is not well-documented.
Antibacterial Activity
Preliminary research has indicated that some cytochalasan compounds exhibit activity against multidrug-resistant (MDR) entero-pathogenic bacteria, including clinical isolates of Vibrio cholerae and Shigella sp. researchgate.net. Studies have also shown that certain cytochalasans possess antibacterial activity against the Gram-positive bacterium Staphylococcus aureus researchgate.net. However, a broader investigation into a panel of 21 cytochalasans revealed that most compounds, including by extension this compound, demonstrated weak to no direct antimicrobial activity against S. aureus, with minimum inhibitory concentrations (MICs) being largely independent of their anti-biofilm activities nih.gov. One study found that only Cytochalasin A, among the tested compounds, showed a moderate bacteriostatic effect with a MIC of 32 μg/mL against S. aureus nih.gov. Further research is required to establish a definitive antibacterial spectrum and the specific MIC values of this compound against a comprehensive panel of bacterial strains.
| Bacterial Strain | Reported Activity of Cytochalasan Compounds | Specific MIC of this compound (μg/mL) |
|---|---|---|
| Vibrio cholerae (clinical isolates) | Active researchgate.net | Data Not Available |
| Shigella sp. (clinical isolates) | Active researchgate.net | Data Not Available |
| Staphylococcus aureus | Active researchgate.net / Weak to no activity nih.gov | Data Not Available |
Antiviral Properties in In Vitro Models
The antiviral potential of this compound has been investigated, primarily focusing on its effects on HIV protease and viral entry mechanisms.
HIV Protease Inhibition
In a study evaluating a range of commercially available cytochalasans, this compound was found to be inactive against HIV-1 protease nih.gov. This research demonstrated that while a novel cytochalasan, L-696,474, exhibited inhibitory activity against the enzyme, this compound, along with cytochalasins B, D, E, F, H, and J, did not show any such effect nih.gov.
Inhibition of Viral Entry (e.g., Macropinocytosis)
While direct studies on this compound's effect on viral entry are limited, its mechanism of action as a potent inhibitor of actin polymerization provides a strong basis for its potential role in this area. Many viruses, including certain strains of influenza virus and vaccinia virus, utilize macropinocytosis, an actin-dependent process, for entry into host cells researchgate.netcellsignal.com. By disrupting the actin cytoskeleton, cytochalasans can effectively block this entry pathway. Research on other cytochalasans, such as Cytochalasin D, has shown that they can inhibit viral entry by interfering with actin-dependent processes researchgate.netresearchgate.net. Given that this compound shares this fundamental mechanism of actin disruption, it is inferred that it would similarly inhibit the entry of viruses that rely on macropinocytosis.
Immunomodulatory Effects in Cellular and Animal Models
The immunomodulatory properties of cytochalasans are an emerging area of research. These compounds, through their interaction with the actin cytoskeleton, can influence the function of immune cells. The actin cytoskeleton is crucial for various immune processes, including cell motility, phagocytosis, and the formation of the immunological synapse.
Studies using other cytochalasans, such as Cytochalasin B, have shown that they can inhibit macrophage-lymphocyte interactions, a critical step in the adaptive immune response nih.govoup.com. Furthermore, the disruption of the actin cytoskeleton by cytochalasans can affect cytokine secretion in some cell types nih.govfrontiersin.org. For instance, treatment of cells with cytochalasin D has been shown to be necessary for the activation of FcγRI, suggesting a role for the cytoskeleton in this process researchgate.net. While specific data on this compound is scarce, its fundamental action on the actin cytoskeleton suggests it likely possesses immunomodulatory capabilities that warrant further investigation in cellular and animal models.
Developmental Biology Applications (e.g., embryogenesis, cell fate)
Cytochalasins are valuable tools in developmental biology due to their ability to disrupt the actin cytoskeleton, which plays a fundamental role in numerous developmental processes such as cell division, migration, and morphogenesis.
In the context of embryogenesis, the proper organization and dynamic rearrangement of the actin cytoskeleton are essential. Studies utilizing Cytochalasin D have demonstrated that disruption of actin filaments can lead to apoptotic death of neural crest cells in mouse embryos, highlighting the importance of cytoskeletal integrity for their survival and migration nih.gov. The neural crest is a transient, multipotent cell population that gives rise to a diverse range of cell types, and its development is a critical aspect of vertebrate embryogenesis bohrium.comumd.edunih.govmdpi.com. Furthermore, research on spruce somatic embryogenesis has shown that cytochalasin D treatment can strongly inhibit embryo development nih.gov.
By interfering with actin-dependent processes, cytochalasins can also influence cell fate decisions. The modulation of the actin cytoskeleton by compounds like Cytochalasin B has been shown to affect the differentiation potential of human mesenchymal stem cells chemrxiv.orgmdpi.com. While these studies primarily utilized other cytochalasans, the shared mechanism of action suggests that this compound would have similar applications in studying the intricate processes of embryogenesis and the determination of cell fate.
Other Investigational Biological Effects in Research Models
Beyond the aforementioned activities, the fundamental role of this compound as an inhibitor of actin polymerization has led to its use as a tool compound in a wide array of cell biology research. The actin cytoskeleton is integral to a multitude of cellular processes, and its disruption by cytochalasans allows for the investigation of these functions.
Structure Activity Relationships Sar and Analogue Development for Cytochalasin C
Elucidation of Key Structural Motifs for Biological Activity
SAR studies on cytochalasans have revealed several key structural features that significantly influence their biological activity, particularly their ability to interfere with actin dynamics. These features include the macrocyclic ring, specific hydroxyl groups, and the substitution patterns on the perhydro-isoindolone core.
Importance of Macrocyclic Ring
The macrocyclic ring is considered a necessary structural feature for conferring bioactivity in cytochalasans. psu.eduresearchgate.netnih.gov It has been hypothesized that the macrocycle may act as a "shield" within the binding site, while the more rigid isoindolone core mediates binding affinities to the target. researchgate.netnih.gov The importance of an intact macrocyclic ring for cytotoxicity has been confirmed. researchgate.netnih.govmdpi.com However, the size of the macrocyclic ring seems to be insignificant for bioactivity in some cases. psu.edumdpi.com For instance, no impact on bioactivity was noticed when the macrocyclic ring was enlarged from 13- to 14-members in studies comparing cytochalasins K and L. nih.govmdpi.com Conversely, cytochalasins with an opened macrocycle have shown reduced cytotoxicity. nih.govmdpi.com
Significance of Hydroxyl Groups (e.g., C-7 position)
The presence of hydroxyl groups at specific positions on the cytochalasan scaffold is another critical determinant of biological activity. The hydroxyl function at the C-7 position of the perhydroisoindolone residue is particularly important for potent bioactivity and cytotoxicity. researchgate.netnih.govrsc.orgthieme-connect.comchemrxiv.orgnih.govacs.orgresearchgate.net Studies on zygosporin derivatives (which include cytochalasins) concluded that the hydroxyl function at C-7 is an important pharmacophore for cytotoxic activity. psu.edu The presence of an unmodified hydroxyl group at C-7 is considered an important feature for cytochalasin-mediated anticancer activities in vitro. thieme-connect.comnih.gov Acetylation of the hydroxyl group at C-7 can lead to a significant reduction or complete loss of cytotoxicity and actin inhibition activity. chemrxiv.orgacs.orgchemrxiv.org However, the presence of the 7-OH group alone does not guarantee activity, suggesting that other structural features also play a role. rsc.org
Influence of Substituent Patterns on the Cytochalasin Core
The substitution patterns on the cytochalasin core, specifically the perhydro-isoindolone moiety, also influence biological properties. The isoindolone nucleus is considered a very important structural feature. psu.edu Derivatives with an aromatic substituent at C-10 (derived from the incorporated amino acid), such as phenyl or indolyl groups, can be equally potent, while an isopropyl moiety may decrease efficacy. psu.edu The amino acid substituent at the C-10 position apparently affects the general bioactivity without changing the mechanism of action, thus acting as a modulator of cytochalasans' affinity for actin. nih.gov The substitution pattern within the cytochalasin core has been recognized as a pivotal structural motif affecting the biological properties of cytochalasin analogues, influencing the switch between migrastatic activity and cytotoxicity. nih.govresearchgate.netresearchgate.net
Here is a summary of key structural features and their influence on activity:
| Structural Feature | Position (Example) | Observed Influence on Activity | References |
| Macrocyclic Ring | - | Necessary for bioactivity and cytotoxicity; size often insignificant. | psu.eduresearchgate.netnih.govnih.govmdpi.com |
| Hydroxyl Group | C-7 | Important for potent bioactivity and cytotoxicity. | psu.eduresearchgate.netnih.govrsc.orgthieme-connect.comchemrxiv.orgnih.govacs.orgresearchgate.net |
| Hydroxyl Group | C-20 | Important for interaction with actin binding pocket. | chemrxiv.orgacs.orgchemrxiv.org |
| Substituent at C-10 | Aromatic vs. Alkyl | Aromatic may maintain potency, alkyl may decrease efficacy. | psu.edunih.gov |
| Substitution on Core | - | Influences biological properties, including migrastatic vs. cytotoxic effects. | nih.govresearchgate.netresearchgate.net |
| Keto group | C-20 | Coincided with an increase in activity. | researchgate.netnih.govmdpi.com |
| Epoxy group | C-6 and C-7 | Indicative of potent bioactivity. | nih.govrsc.org |
| Oxygen decorations | Perhydro-isoindolone core | Compounds lacking these can still cause cellular integrity collapse. | nih.gov |
Interactive Data Table: Key Structural Features and Activity
Design and Synthesis of Cytochalasin C Analogues and Derivatives
The design and synthesis of cytochalasin analogues and derivatives are actively pursued to explore their therapeutic potential and to further delineate SAR. This involves modifying the core structure and macrocycle to improve activity, selectivity, or other desirable properties.
Modification Strategies for Enhanced or Selective Activity
Various modification strategies have been employed to generate cytochalasin analogues with altered biological profiles. These strategies often focus on the key positions identified through SAR studies, such as the hydroxyl groups at C-7 and C-20, the N-2 position of the isoindolone core, and the substituents on the macrocycle or core.
Chemical modifications of cytochalasin B at positions C-7, N-2, and C-20 have led to derivatives with reduced or no cytotoxicity compared to the parent compound. chemrxiv.orgacs.orgnih.gov Acetylation at C-20 and N-2 can result in derivatives that are subject to slow intracellular conversion back to the more cytotoxic parent compound. chemrxiv.orgacs.orgnih.gov Acetylation at the C-7 and C-20 hydroxyl groups, as well as N-acetylation at the N-2 position, appeared to affect cytotoxicity less dramatically than methylation at the N-2 position. acs.org Methylation at the N-2 position resulted in an almost complete loss of cytotoxicity. acs.org
Semisynthetic and mutasynthetic approaches have been used to introduce modifications, particularly at position 10, which is derived from the incorporated amino acid. researchgate.netresearchgate.netd-nb.info This allows for the introduction of a wider variety of substituents at this position than are found in natural products. researchgate.net Late-stage modifications at position 10 using iron-mediated cross-coupling reactions with Grignard reagents have been explored to introduce aryl or benzyl (B1604629) groups. researchgate.net
Modification of the macrocyclic ring has also been investigated. While an intact macrocycle is generally important, studies have explored substituting it with simpler sidechains. nih.govresearchgate.net
Exploration of Simplified Analogue Structures
Given the structural complexity of natural cytochalasans, there is interest in exploring simplified analogue structures that retain desirable biological activities. Studies have focused on synthesizing cytochalasin analogues lacking the macrocyclic moiety, traditionally considered essential for activity. nih.govresearchgate.net In these simplified analogues, the macrocycle has been substituted with simple aryl-containing sidechains. nih.govresearchgate.net
Research has shown that even compounds lacking the macrocyclic moiety can exhibit biological activities, although these activities may be less pronounced than those of natural cytochalasins. nih.govresearchgate.net These findings suggest that substituting the core structure plays a significant role in determining the biological profile, potentially switching between migrastatic activity and cytotoxicity. nih.govresearchgate.net The development of such easily accessible simplified analogues holds promise for future research. nih.govresearchgate.net
Comparative Analysis of Biological Potency of Derivatives
Structure-Activity Relationship (SAR) studies of cytochalasins aim to understand how modifications to the core structure influence their biological activities, particularly their effects on actin polymerization and cytotoxicity. While the isoindolone nucleus is considered a crucial structural feature, the macrocyclic ring is also deemed necessary for bioactivity, although its size may not be a significant factor psu.edu. Derivatives with aromatic substituents at the C-10 position, such as phenyl or indolyl groups, tend to be equally potent, whereas an isopropyl moiety can decrease efficacy psu.edu.
Studies comparing the biological potency of this compound (CC) with its analogues and other cytochalasins have revealed key insights. For instance, a series of halogenated and related analogues of this compound and D were synthesized and evaluated for their inhibitory activity in a cell-free contractility model system from Ehrlich ascites tumor cells nih.gov. The ID50 values for these analogues varied, with 12-iodo-CC (6.0 x 10⁻⁷ M), 12-bromo-CC (7.4 x 10⁻⁷ M), and 12-azido-CC (8.8 x 10⁻⁷ M) showing potency comparable to or slightly less than the parental compounds (approximately 2.8 x 10⁻⁷ M) nih.gov. 6,12-dibromo-CD (45 x 10⁻⁷ M) and 12-cyano-CC (77 x 10⁻⁷ M) were significantly less potent in this assay nih.gov.
In terms of effects on actin assembly, this compound and its analogues have been assayed using fluorescence photobleaching recovery (FPR) nih.govapexbt.com. This compound, along with Cytochalasin D, H, and J, are characterized by fast assembly activity, reaching the extent of assembly quickly apexbt.com. This compound and D were found to be stronger inhibitors of the steady-state extent of assembly compared to Cytochalasin H and J apexbt.com. However, regarding filament shortening activity based on diffusion coefficients, Cytochalasin D and H showed significantly higher diffusion coefficients, while this compound, A, B, and J displayed weak shortening activity apexbt.com.
Comparative studies in zebrafish models have also provided insights into the relative toxicity of cytochalasin congeners. This compound was tolerated fully at 1 μM, which was tenfold higher than the tolerated level for Cytochalasin D (0.2 μM) apexbt.comiiarjournals.org. Cytochalasin B was tolerated at 5 μM and had an LD50 of 10 μM, while 21,22-dihydrocytochalasin B (DiHCB) was fully tolerated at 10 μM apexbt.comiiarjournals.org. This suggests that this compound is less toxic in this model system compared to Cytochalasin D iiarjournals.org.
Research on cytochalasin analogues lacking the macrocyclic moiety, a structure traditionally considered essential for activity, has shown that some can still exhibit biological activities, albeit less pronounced than natural cytochalasins rsc.orgresearchgate.netrsc.orgnih.gov. For example, one such analogue (Compound 24, sharing a substitution pattern with Cytochalasins B and D) demonstrated significant in vitro migrastatic activity and inhibited actin polymerization without cytotoxicity at 50 μM researchgate.netrsc.org. This highlights the importance of substituting the core structure in influencing the switch between migrastatic activity and cytotoxicity researchgate.netrsc.org.
Further comparative analysis of derivatives indicates that specific structural features play a pivotal role in biological activity. The presence of a C-7 hydroxy group or a C-6, C-7 epoxy group is generally considered important nih.gov. Oxidized cytochalasans often show better activity than those lacking oxygen substitution nih.gov. Comparisons between this compound and Cytochalasin D have shown no strict correlation of bioactivity with specific functional groups at C-5 to C-7 mdpi.comnih.govresearchgate.net. Enlarging the macrocyclic ring from 13- to 14-membered (e.g., Cytochalasins K and L) did not significantly impact bioactivity mdpi.comnih.gov. Additional methylations at C-10 or C-11 also did not reveal significant implications for bioactivity mdpi.comnih.gov.
However, other modifications can drastically alter activity. For instance, the hydrogenation of the benzene (B151609) ring in hexahydro cytochalasin D to a cyclohexane (B81311) ring in dodecahydro cytochalasin D decreased cytotoxicity mdpi.comnih.gov. Comparing isocytochalasin D (hydroxyl at C-21) with a corresponding 15-oxo compound (keto at C-21) revealed a drastic increase in activity for the latter mdpi.comnih.gov. Cytochalasins with an opened macrocycle generally exhibit reduced cytotoxicity mdpi.comnih.gov.
The configuration of the hydroxyl group at the C-7 position can affect cytotoxic activity mdpi.com. A methoxyl group at C-13 may also be a key factor for cytotoxicity mdpi.com. Acetylation of the OH-21 group has also been shown to be essential for the cytotoxicity of certain cytochalasin derivatives mdpi.com.
The following table summarizes some comparative potency data for this compound and selected derivatives/analogues from the search results:
| Compound | Assay System | Activity Measure | Value (M) | Reference |
| This compound | Ehrlich ascites tumor cell contractility | ID50 | ~2.8 x 10⁻⁷ | nih.gov |
| 12-iodo-CC | Ehrlich ascites tumor cell contractility | ID50 | 6.0 x 10⁻⁷ | nih.gov |
| 12-bromo-CC | Ehrlich ascites tumor cell contractility | ID50 | 7.4 x 10⁻⁷ | nih.gov |
| 12-azido-CC | Ehrlich ascites tumor cell contractility | ID50 | 8.8 x 10⁻⁷ | nih.gov |
| 6,12-dibromo-CD | Ehrlich ascites tumor cell contractility | ID50 | 45 x 10⁻⁷ | nih.gov |
| 12-cyano-CC | Ehrlich ascites tumor cell contractility | ID50 | 77 x 10⁻⁷ | nih.gov |
| This compound | Zebrafish toxicity | Tolerated Dose | 1 x 10⁻⁶ (1 μM) | apexbt.comiiarjournals.org |
| Cytochalasin D | Zebrafish toxicity | Tolerated Dose | 0.2 x 10⁻⁶ (0.2 μM) | apexbt.comiiarjournals.org |
| Cytochalasin B | Zebrafish toxicity | Tolerated Dose | 5 x 10⁻⁶ (5 μM) | apexbt.comiiarjournals.org |
| 21,22-dihydrocytochalasin B | Zebrafish toxicity | Tolerated Dose | 10 x 10⁻⁶ (10 μM) | apexbt.comiiarjournals.org |
| Compound 1 (from mdpi.com) | MCF-7 cell line cytotoxicity | IC50 | 2.03 x 10⁻⁶ (μM) | mdpi.com |
| Compound 5 (from mdpi.com) | MCF-7 cell line cytotoxicity | IC50 | 0.85 x 10⁻⁶ (μM) | mdpi.com |
| Cisplatin | MCF-7 cell line cytotoxicity (Positive Control) | IC50 | 9.12 x 10⁻⁶ (μM) | mdpi.com |
Computational Approaches to SAR Modeling and Ligand-Target Interactions
Computational approaches play an increasingly important role in understanding the Structure-Activity Relationships (SAR) of cytochalasins and their interactions with biological targets, primarily actin. These methods can help predict binding mechanisms and estimate the potential outcomes of experimental studies before they are conducted plos.org.
Virtual docking studies have been employed to investigate the interaction of cytochalasins with monomeric actin. For example, a virtual docking of Cytochalasin B onto monomeric actin was conducted to gain a more comprehensive SAR regarding its inhibitory effect on actin polymerization nih.govchemrxiv.org. This study identified potentially important functional groups of Cytochalasin B, such as the NH group of the isoindolone core (N-2) and the hydroxyl groups at C-7 and C-20, as being involved in interactions with amino acid residues in the actin binding pocket nih.govchemrxiv.org.
While detailed structural information on the interaction of cytochalasans with the actin filament barbed end is still somewhat limited, the co-crystal structure of a non-polymerizable actin variant in complex with Cytochalasin D has provided valuable insights acs.org. This structural information serves as a basis for computational modeling and docking studies aimed at understanding how different cytochalasin structures bind to actin.
Computational binding energy profiling is another technique used to assess the potential interactions between cytochalasin derivatives and their targets. For instance, in studies exploring antiviral potential, molecular docking and dynamic simulations have been used to analyze the binding mechanisms of different ligands, including cytochalasin derivatives like Cytochalasin Z8, with viral proteins such as RNA-dependent RNA polymerase (RdRp) plos.org. These studies calculate docking scores and binding energies (e.g., using MM-GBSA) to predict the affinity and stability of the ligand-target complex plos.org. For Cytochalasin Z8 and the RdRp of SARS-CoV-2, the average ΔG was calculated to be -49.39 kcal/mol, with a range of -52.91 to -46.89 kcal/mol plos.org.
Computational methods, including Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TDDFT) calculations, are also utilized in conjunction with experimental data (like NMR and HR-ESI-MS) to determine the absolute configurations of new cytochalasan analogues mdpi.commdpi.com. This structural elucidation is crucial for establishing accurate SARs.
Despite the advancements, knowledge regarding the SAR of the cytochalasan scaffold is still considered limited, and the full potential of structural modifications has not been fully explored rsc.org. Computational approaches, particularly in conjunction with synthetic efforts to create novel analogues, are essential tools for future SAR investigations and the rational design of cytochalasin derivatives with tailored biological activities rsc.org.
Synthetic Methodologies and Chemical Modifications of Cytochalasin C
Total Synthesis Strategies for Cytochalasin C
Total synthesis of this compound aims to construct the molecule from simpler, commercially available precursors. This approach allows for the potential to create analogs not found in nature.
Key Synthetic Challenges and Methodological Advancements
The total synthesis of this compound involves overcoming several key challenges posed by its intricate structure. These include the construction of the highly substituted perhydroisoindolone core, the formation of the macrocyclic ring, and the precise control of multiple stereocenters. purdue.eduresearchgate.net Methodological advancements in this area have often focused on efficient strategies for assembling these complex ring systems and establishing the correct stereochemistry. One common strategy involves the use of intramolecular Diels-Alder reactions to construct the tetrahydroisoindolone nucleus. purdue.eduresearchgate.netacs.org Another challenge lies in the formation of the macrocycle, which can be achieved through various cyclization strategies, such as enolate-assisted intraannular fragmentation. purdue.edu
A significant hurdle in some synthetic routes, particularly those employing intramolecular Diels-Alder reactions, is the fragile nature of key intermediates, such as the 3-acylpyrrol-2(5H)-one moiety, which can undergo decomposition. researchgate.net Additionally, the formation of strained macrocycles in intramolecular Diels-Alder reactions can be less favorable compared to other types of Diels-Alder reactions. researchgate.net
Stereoselective Synthesis Approaches
Achieving high stereoselectivity is crucial in the synthesis of this compound due to its numerous chiral centers. rsc.org Stereoselective synthesis approaches focus on controlling the configuration of these centers during bond formation. Strategies employed include the use of chiral starting materials and stereoselective reactions, such as stereoselective epoxidation followed by reduction. uni-hannover.de Diastereoselective reactions, such as diastereoselective epoxidation, have also been utilized to establish the correct stereochemistry at specific positions. pnas.org The use of chiral auxiliaries or catalysts can also be integral to achieving the desired stereochemical outcomes.
Semisynthesis and Derivatization from Natural Precursors
Semisynthesis involves using naturally occurring cytochalasins as starting materials for chemical modifications. This approach can be more efficient than total synthesis for generating analogs, particularly when the natural precursor is readily available. Derivatization allows for the modification of specific functional groups on the cytochalasin scaffold, which can be used to explore structure-activity relationships or introduce tags for research purposes.
Semisynthetic approaches have been used to create a variety of cytochalasin derivatives. For example, modifications at the N-2 nitrogen and the C-7 and C-20 hydroxyl groups of cytochalasin B have been explored through methylation and acetylation. nih.govacs.org These studies have provided insights into the importance of these functional groups for biological activity. nih.govacs.org Semisynthesis can also involve the incorporation of non-natural amino acids into the cytochalasan structure, expanding the chemical diversity of these compounds. researchgate.netresearchgate.net
Derivatization reactions can include halogenation, as demonstrated by the synthesis of halogenated analogs of this compound and D. nih.gov These modifications can alter the biological properties of the compounds.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. This approach can offer advantages in terms of efficiency, stereocontrol, and the ability to perform reactions under milder conditions. While the search results did not provide specific examples of chemoenzymatic total synthesis of this compound itself, chemoenzymatic methods are being explored for the synthesis of complex molecules and could potentially be applied to parts of the cytochalasin scaffold or related compounds. researchgate.netmdpi.comgrafiati.com The biosynthesis of cytochalasans involves polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathways, highlighting the role of enzymatic machinery in their formation in nature. nih.govrsc.orgresearchgate.net Understanding these biosynthetic pathways can potentially inform chemoenzymatic strategies.
Labelling Strategies for Research Applications (e.g., fluorescent labels)
Labelling strategies are employed to track the localization and interaction of this compound in biological systems. Fluorescent labels are particularly useful for visualizing the compound and its effects on cellular structures, such as the actin cytoskeleton.
Fluorescent derivatives of cytochalasins, such as fluorescently labeled cytochalasin D and B, are commercially available and widely used in research. uct.ac.za These probes allow for the visualization of actin filament dynamics and the disruptive effects of cytochalasins on the actin network using techniques like fluorescence microscopy. uct.ac.zaoup.comsemanticscholar.orgmdpi.com While specific details on the fluorescent labelling of this compound were not extensively detailed in the search results, the general principles of attaching fluorescent tags to cytochalasin scaffolds, as demonstrated with other cytochalasins, can be applied. This typically involves the chemical conjugation of a fluorescent dye to a suitable functional group on the cytochalasin molecule, ensuring that the labelling does not abolish the desired biological activity.
Cytochalasin C As a Tool in Basic Biological and Biomedical Research
Utility in Cytoskeletal Research and Cell Biology Studies
The primary utility of Cytochalasin C in cell biology stems from its direct interaction with actin filaments. ontosight.aifermentek.comnih.gov By interfering with actin dynamics, researchers can gain insights into the organization and function of the cytoskeleton. ontosight.aifermentek.comnih.gov
Probing Actin Dynamics and Organization
This compound inhibits actin polymerization by binding to the barbed (plus) ends of actin filaments, preventing the addition of new actin monomers. fermentek.comnih.gov This action leads to the destabilization and disruption of actin filament structures, such as stress fibers and cortical actin networks. nih.govplos.org Studies using cytochalasins, including this compound, have demonstrated their ability to induce the formation of cortical actin rods and alter the organization of actin filaments in a concentration-dependent manner. oup.com For instance, this compound has been shown to inhibit actin polymerization at a concentration of 10 µM. bertin-bioreagent.comcaymanchem.com The use of cytochalasins has been instrumental in understanding how cells cope with the absence of F-actin structures and the roles of different actin compartments. plos.org
Investigating Cell Shape and Adhesion Mechanisms
The disruption of the actin cytoskeleton by this compound significantly impacts cell shape and adhesion. fermentek.complos.orgmdpi.comnih.govbiologists.com The actin cytoskeleton is crucial for maintaining cell morphology and forming adhesive structures like focal adhesions. fermentek.commdpi.comnih.gov Treatment with cytochalasins can lead to changes in cell shape, ranging from enlarged and spread forms to more rounded morphologies, depending on the concentration and cell type. mdpi.combiologists.commdpi.com For example, Cytochalasin B treatment caused fibroblasts to become giant multinucleated and finger-shaped with protrusions, while muscle cells became multinucleated and globular-shaped. plos.org Cytochalasin D, another cytochalasin, has been shown to disrupt actin stress fibers and decrease the size and number of focal adhesions. nih.gov These effects highlight the critical role of actin in cell spreading and interaction with the extracellular matrix. mdpi.comnih.gov
Application in Cell Cycle and Division Studies
The actin cytoskeleton plays a vital role in cell division, particularly during cytokinesis, the process by which a cell divides into two daughter cells. fermentek.comtandfonline.com this compound and other cytochalasins are used to study the mechanisms of cell cycle progression and cytokinesis by interfering with actin filament formation. fermentek.comtandfonline.comspandidos-publications.comresearchgate.net For instance, Cytochalasin B is a known inhibitor of cytokinesis, interfering with the formation of the contractile ring and leading to the accumulation of multinucleated cells. mdpi.com Studies have shown that cytochalasin treatment can prevent cytokinesis and disturb mitosis, preventing cells from proceeding to later stages like anaphase. tandfonline.com Cytochalasin B has also been observed to induce S-phase arrest in certain cell lines. spandidos-publications.com Research using cytochalasins helps elucidate the dependence of different cell cycle phases on the integrity and dynamics of the actin cytoskeleton. spandidos-publications.comresearchgate.net
Research on Cell Adhesion and Migration Mechanisms
Cell adhesion and migration are fundamental processes involved in development, immune response, and disease progression. fermentek.comresearchgate.netresearchgate.netbiorxiv.org These processes are heavily reliant on the dynamic remodeling of the actin cytoskeleton and the formation and disassembly of adhesive structures. fermentek.comresearchgate.netresearchgate.net this compound, by inhibiting actin polymerization, is a valuable tool for investigating the mechanisms underlying cell adhesion and migration. ontosight.aifermentek.comresearchgate.netresearchgate.net Studies have shown that cytochalasin treatment can significantly inhibit cell migration in various cell types. researchgate.net For example, Cytochalasin D treatment decreased migration in epithelial and fibroblast cell lines. researchgate.net The compound's ability to disrupt actin filaments makes it useful for studying how cancer cells move and invade tissues. fermentek.com Furthermore, cytochalasins are used to study the role of the cytoskeleton in immune cell migration and the mechanisms of cell adhesion in the context of pathogen interactions. fermentek.comresearchgate.net
Use in High-Throughput Screening for Cytoskeleton Modulators
Cytochalasins, including this compound, are employed in high-throughput screening (HTS) assays to identify compounds that modulate the cytoskeleton. fermentek.comnih.govupenn.edu These screens are crucial for discovering new chemical probes or potential therapeutic agents that target the actin cytoskeleton. fermentek.comupenn.edu By using cytochalasins to induce cytoskeletal disruption or alter actin dynamics, researchers can screen libraries of compounds for their ability to reverse or modify these effects. fermentek.comnih.govupenn.edu For example, Cytochalasin D has been used in HTS assays to identify potential inhibitors of actin polymerization and in genetic screens to identify genes required for survival under actin stress. fermentek.combiorxiv.org Real-time deformability cytometry (RT-DC), a high-throughput technique, has been used with Cytochalasin D to study the mechanical properties of cells upon cytoskeletal modifications. nih.gov
Contributions to Understanding Disease Pathogenesis (mechanistic, not therapeutic)
While not used therapeutically in this context, this compound contributes to understanding the mechanistic roles of the actin cytoskeleton in disease pathogenesis. nih.govspringernature.commdpi.com By disrupting actin dynamics, researchers can study how cytoskeletal alterations contribute to the development and progression of various diseases. nih.govspringernature.commdpi.com For example, cytochalasins have been used to investigate the role of actin in cancer cell behavior, particularly migration and invasion, which are critical aspects of metastasis. fermentek.com They also help in understanding how viruses or pathogens manipulate the host cell cytoskeleton during infection and pathogenesis. researchgate.netmdpi.com Studies on the effects of cytochalasins on cell adhesion and migration contribute to understanding how these processes are dysregulated in diseases. fermentek.comresearchgate.netresearchgate.net Research using cytochalasins has also explored the link between cytoskeletal tension, adhesion, and signaling pathways relevant to disease processes. nih.gov
Emerging Research Frontiers and Future Perspectives on Cytochalasin C
Novel Cellular Targets and Unexplored Mechanisms
While the primary and well-documented mechanism of action for cytochalasins, including Cytochalasin C, involves the inhibition of actin polymerization by binding to the barbed end of F-actin, research is uncovering additional or more nuanced cellular targets and mechanisms. Cytochalasins affect cells on multiple levels by disturbing gene regulation, signaling cascades, several membrane channels and transporters, and phosphorylation patterns. nih.gov The detailed mechanisms behind these actions are not yet fully clear. nih.gov
Studies have indicated that cytochalasins may be useful against malignancies that are known to circumvent apoptotic signaling, a method of drug resistance observed in the clinic. nih.gov Furthermore, research on 19,20-epoxythis compound, an analog, suggested it interacted with tubulin, restricting filament elongation and network formation. acs.org This analog also demonstrated in vitro cytotoxicity against cell lines selected for metastatic propensity. acs.org Additionally, 19,20-epoxythis compound interactions with CDK2 demonstrated a novel requirement for CDK2 in the G1/S checkpoint pathway in cancer cells. acs.org Cytochalasin B is already known for CDK1 inhibition. acs.org
Integration with Advanced Imaging Techniques
Advanced imaging techniques are playing a crucial role in understanding the dynamic interactions of cytochalasins with cellular structures at a high resolution. Techniques such as super-resolution microscopy (SRM), including structured illumination microscopy (SIM) and dSTORM, are being used to study drug delivery and kinetics at the subcellular level, providing insights into the mechanisms of action and target efficacy. researchgate.net
For instance, multimodal imaging techniques, combining methods like integrated on-chip nanoscopy and high spatially sensitive quantitative phase microscopy (QPM), have been used to visualize the effects of cytochalasin B on liver sinusoidal endothelial cells (LSEC). researchgate.net These studies have shown that cytochalasin B can increase the number of fenestrations in LSEC and decrease cell height, making them flatter and more fenestrated. researchgate.net Real-time live-cell imaging platforms are also being utilized to analyze the kinetic effects of cytochalasins on cellular processes like wound closure and migration in real-time and in a dose-dependent manner. axionbiosystems.com
Combination Studies with Other Research Compounds (preclinical)
Preclinical studies are exploring the potential synergistic effects of combining this compound and other cytochalasins with different research compounds, particularly in the context of cancer therapy. The rationale behind such combinations often lies in targeting multiple pathways or overcoming mechanisms of resistance.
For example, studies have investigated the effects of cytochalasin congeners in combination with microtubule-directed agents and doxorubicin (B1662922) against human ovarian carcinoma cell lines in vitro. nih.gov Research has indicated that cytochalasin B and its reduced congener 21,22-dihydrocytochalasin B (DiHCB) can sensitize multidrug-resistant murine leukemia cells to doxorubicin, showing considerable drug synergy. nih.gov The ability of cytochalasins to influence the end stages of mitosis suggests that combining them with microtubule-directed agents could have a profound synergistic effect on malignant cells. nih.gov
While many studies focus on cytochalasins B and D due to their more extensively shown efficacy in anticancer research, there is a recognized need for more research to determine if other cytochalasins, including this compound, have similar clinical potential and can be used to supplement current chemotherapeutic measures. nih.gov
Potential for Design of Next-Generation Cytoskeletal Modulators
The detailed understanding of how cytochalasins interact with the actin cytoskeleton and influence various cellular processes provides a foundation for the rational design of next-generation cytoskeletal modulators. The structural diversity within the cytochalasin family, characterized by a perhydro-isoindolone structure attached to a macrocyclic ring, allows for variations that can influence their specific biological interactions. nih.gov
Research into the structure-activity relationships of different cytochalasin congeners is crucial for designing molecules with improved specificity, efficacy, or reduced toxicity. For instance, studies comparing the effects of different cytochalasins have shown that subtle structural changes can lead to dramatic differences in specific activities. oup.com Understanding the importance of functional groups and the macrocyclic ring structure in the interaction with actin and other potential targets can guide the synthesis of novel compounds with tailored properties. nih.gov The development of photoactivatable cytochalasin derivatives also represents a step towards achieving spatiotemporal control over actin dynamics in living cells, which is valuable for research and potentially for therapeutic applications requiring localized effects. chemrxiv.org
Furthermore, the observation that cytochalasins can modulate stem cell differentiation by altering cytoskeletal organization highlights their potential as tools or lead compounds for regenerative medicine applications. mdpi.com
Q & A
Q. How should Cytochalasin C be prepared and stored to ensure experimental consistency?
this compound is typically dissolved in dimethyl sulfoxide (DMSO) as a stock solution (e.g., 1–10 mg/mL) and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. Stability tests should be performed periodically, as cytochalasins can adsorb to glassware, leading to reduced effective concentrations over time. Controls using DMSO at equivalent concentrations are critical to rule out solvent-related artifacts .
Q. What controls are essential when using this compound to study actin dynamics?
Key controls include:
- Vehicle controls : DMSO at the same concentration used for this compound.
- Positive controls : Use of other actin inhibitors (e.g., latrunculin A) to confirm actin-dependent effects.
- Rescue experiments : Removal of this compound followed by actin recovery assays (e.g., phalloidin staining).
- Alternative pathway inhibitors : Test for off-target effects using microtubule-disrupting agents (e.g., colchicine) to ensure observed phenotypes are actin-specific .
Q. How to determine the optimal concentration of this compound for in vitro actin assembly assays?
Conduct dose-response experiments using a range of concentrations (e.g., 0.1–10 µM) and monitor actin polymerization via fluorescence recovery after photobleaching (FRAP) or pyrene-actin assays. This compound accelerates actin assembly at early time points (<4 min) but inhibits steady-state polymerization. Use time-lapse microscopy to capture rapid assembly phases before equilibrium .
Advanced Research Questions
Q. How can isotopic labeling techniques elucidate the biosynthesis pathway of this compound?
Isotopic tracers (e.g., L-phenyl-[2-13C,15N]alanine) can be fed to fungal cultures producing this compound. NMR and mass spectrometry are used to analyze isotopomer distributions in the final product. For example, 13C-15N isotopomers can confirm intact incorporation of labeled precursors. Parallel experiments with D- and L-enantiomers of phenylalanine distinguish stereospecific utilization .
Q. What analytical methods are effective in identifying novel this compound derivatives in complex biological samples?
Diagnostic fragmentation filtering (DFF) in LC/MS/MS datasets can screen for class-specific product ions (e.g., m/z 120.0808 and 146.0598 for cytochalasins). High-resolution mass spectrometry (HRMS) and molecular networking further aid in dereplicating known derivatives and identifying structural variants. For example, epoxy or hydroxyl modifications can be detected via neutral loss patterns .
Q. How do the effects of this compound on actin dynamics compare to other cytochalasins like D or H in live cell assays?
this compound accelerates actin assembly more rapidly than Cytochalasin H or J but shows stronger inhibition of steady-state polymerization compared to Cytochalasin D. In zebrafish models, this compound has a higher tolerated dose (1 µM vs. 0.2 µM for Cytochalasin D), suggesting lower in vivo toxicity. Quantitative live-cell imaging (e.g., F-actin GFP reporters) can compare filament disassembly rates across analogs .
Q. What in vivo considerations are critical for using this compound in zebrafish models?
- Dose optimization : Start with sub-lethal concentrations (e.g., 0.5–1 µM) based on LD50 data.
- Developmental timing : Administer during early embryogenesis to study morphogenetic defects.
- Rescue experiments : Co-treatment with actin-stabilizing drugs (e.g., jasplakinolide) to confirm specificity.
- Toxicity monitoring : Track survival rates and organ-specific effects using transgenic fluorescent markers .
Methodological Considerations
- Data reproducibility : Document solvent preparation, storage conditions, and batch-specific variability in the Methods section. Include raw data (e.g., NMR spectra, microscopy images) as supplementary materials .
- Conflict resolution : If results contradict prior studies (e.g., discrepancies in phenylalanine incorporation pathways), re-examine labeling protocols or strain-specific biosynthetic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
